molecular formula C14H16N2O3 B15127808 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde

3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde

Cat. No.: B15127808
M. Wt: 260.29 g/mol
InChI Key: NSEJDKISGDNUSZ-UHFFFAOYSA-N
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Description

3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzaldehyde functional groups imparts unique chemical properties to this compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Attachment of the propoxy linker: The pyrazole ring is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy group.

    Formylation of the benzene ring: The final step involves the formylation of 4-methoxyphenol using a Vilsmeier-Haack reaction to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzoic acid.

    Reduction: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in the development of new catalysts.

Mechanism of Action

The mechanism of action of 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole moiety can interact with metal ions or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    3-(3-(1H-pyrazol-1-yl)propoxy)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(3-(1H-pyrazol-1-yl)propoxy)-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.

Uniqueness: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where electron-donating groups are beneficial.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-methoxy-3-(3-pyrazol-1-ylpropoxy)benzaldehyde

InChI

InChI=1S/C14H16N2O3/c1-18-13-5-4-12(11-17)10-14(13)19-9-3-8-16-7-2-6-15-16/h2,4-7,10-11H,3,8-9H2,1H3

InChI Key

NSEJDKISGDNUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCN2C=CC=N2

Origin of Product

United States

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